Cas no 1289062-93-6 (3-Nitro-2-(trifluoromethyl)isonicotinaldehyde)
3-Nitro-2-(trifluoromethyl)isonicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Nitro-2-(trifluoromethyl)isonicotinaldehyde
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- Inchi: 1S/C7H3F3N2O3/c8-7(9,10)6-5(12(14)15)4(3-13)1-2-11-6/h1-3H
- InChI Key: RNJSXTOFKCKZRT-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C=O)C=CN=1)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 263
- XLogP3: 1.1
- Topological Polar Surface Area: 75.8
3-Nitro-2-(trifluoromethyl)isonicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005246-250mg |
3-Nitro-2-(trifluoromethyl)isonicotinaldehyde |
1289062-93-6 | 95% | 250mg |
$950.60 | 2022-04-03 | |
| Alichem | A029005246-500mg |
3-Nitro-2-(trifluoromethyl)isonicotinaldehyde |
1289062-93-6 | 95% | 500mg |
$1,685.00 | 2022-04-03 | |
| Alichem | A029005246-1g |
3-Nitro-2-(trifluoromethyl)isonicotinaldehyde |
1289062-93-6 | 95% | 1g |
$2,750.25 | 2022-04-03 |
3-Nitro-2-(trifluoromethyl)isonicotinaldehyde Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 3-Nitro-2-(trifluoromethyl)isonicotinaldehyde
Comprehensive Overview of 3-Nitro-2-(trifluoromethyl)isonicotinaldehyde (CAS No. 1289062-93-6)
3-Nitro-2-(trifluoromethyl)isonicotinaldehyde (CAS No. 1289062-93-6) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique nitro and trifluoromethyl functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, combining an isonicotinaldehyde backbone with electron-withdrawing substituents, makes it a valuable building block for designing novel compounds with tailored properties.
In recent years, the demand for fluorinated compounds and nitro-aromatics has surged due to their applications in drug discovery and advanced materials. Researchers are particularly interested in 3-Nitro-2-(trifluoromethyl)isonicotinaldehyde for its potential role in creating bioactive molecules with enhanced stability and efficacy. The compound's trifluoromethyl group is known to improve metabolic stability and lipophilicity, making it a key feature in modern medicinal chemistry. Additionally, its nitro group offers opportunities for further functionalization, enabling the development of diverse derivatives.
The synthesis and applications of 3-Nitro-2-(trifluoromethyl)isonicotinaldehyde align with current trends in green chemistry and sustainable synthesis. As the scientific community prioritizes environmentally friendly practices, this compound's potential for catalytic transformations and atom-efficient reactions has become a focal point. Its relevance extends to high-throughput screening and combinatorial chemistry, where it is used to generate libraries of compounds for rapid evaluation.
From an industrial perspective, 3-Nitro-2-(trifluoromethyl)isonicotinaldehyde is valued for its role in producing specialty chemicals and fine chemicals. Its incorporation into agrochemical formulations has shown promise in enhancing crop protection agents' performance. Moreover, its utility in material science includes the development of advanced polymers and functional coatings, where its structural attributes contribute to desired material properties.
For researchers and manufacturers, understanding the physicochemical properties of 3-Nitro-2-(trifluoromethyl)isonicotinaldehyde is critical. Its solubility, stability, and reactivity under various conditions are well-documented, facilitating its use in diverse applications. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize and quantify this compound, ensuring high purity and consistency in research and production settings.
In conclusion, 3-Nitro-2-(trifluoromethyl)isonicotinaldehyde (CAS No. 1289062-93-6) represents a pivotal compound in modern chemical research and industrial applications. Its unique structural features and broad utility underscore its importance in advancing pharmaceutical innovations, agrochemical solutions, and cutting-edge materials. As scientific exploration continues to evolve, this compound is poised to play an even greater role in addressing contemporary challenges and driving technological progress.
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